2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate
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Overview
Description
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C₁₃H₁₇ClN₂O₄. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a diethylamino group, a chloro group, and a nitro group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate can be synthesized through the esterification of 2-chloro-4-nitrobenzoic acid with 2-(diethylamino)ethanol under acidic conditions . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 2-(Diethylamino)ethyl 2-chloro-4-aminobenzoate.
Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and 2-(diethylamino)ethanol.
Scientific Research Applications
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s diethylamino group can interact with biological receptors, while the nitro and chloro groups may contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 4-nitrobenzoate
- 2-(Diethylamino)ethyl 2-chlorobenzoate
- 2-(Diethylamino)ethyl 4-chlorobenzoate
Uniqueness
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate is unique due to the presence of both a chloro and a nitro group on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-3-15(4-2)7-8-20-13(17)11-6-5-10(16(18)19)9-12(11)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULGVNITXVIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706920 |
Source
|
Record name | 2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10367-96-1 |
Source
|
Record name | 2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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